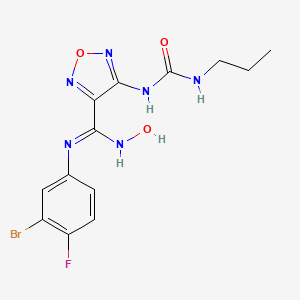
Ido1-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ido1-IN-15 is a small molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. This pathway plays a crucial role in immune regulation, and IDO1 is often overexpressed in various cancers, contributing to immune escape mechanisms by tumor cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ido1-IN-15 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of organic reactions such as cyclization, condensation, or cross-coupling reactions.
Functional group modifications: Introduction of specific functional groups that enhance the inhibitory activity against IDO1. This may involve reactions like halogenation, alkylation, or acylation.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the product. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: Ido1-IN-15 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce or replace functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
Ido1-IN-15 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism.
Biology: Investigates the immunoregulatory functions of IDO1 and its impact on immune cell function and tumor microenvironment.
Medicine: Explores the therapeutic potential of IDO1 inhibition in cancer immunotherapy, aiming to enhance anti-tumor immune responses.
Mécanisme D'action
Ido1-IN-15 exerts its effects by inhibiting the enzymatic activity of IDO1. The compound binds to the active site of IDO1, preventing the enzyme from catalyzing the oxidation of tryptophan to kynurenine. This inhibition leads to a decrease in kynurenine levels and an increase in tryptophan levels, thereby modulating immune responses. The primary molecular targets are the active site residues of IDO1, and the pathway involved is the kynurenine pathway .
Comparaison Avec Des Composés Similaires
Ido1-IN-15 can be compared with other IDO1 inhibitors such as epacadostat and navoximod. While all these compounds target IDO1, this compound may have unique structural features or binding affinities that differentiate it from others. Similar compounds include:
Epacadostat: Another IDO1 inhibitor that has been extensively studied in clinical trials.
Navoximod: An IDO1 inhibitor with a different chemical structure but similar mechanism of action.
This compound’s uniqueness may lie in its specific binding interactions with IDO1, its pharmacokinetic properties, or its efficacy in preclinical models.
Propriétés
Formule moléculaire |
C13H14BrFN6O3 |
|---|---|
Poids moléculaire |
401.19 g/mol |
Nom IUPAC |
1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-propylurea |
InChI |
InChI=1S/C13H14BrFN6O3/c1-2-5-16-13(22)18-12-10(20-24-21-12)11(19-23)17-7-3-4-9(15)8(14)6-7/h3-4,6,23H,2,5H2,1H3,(H,17,19)(H2,16,18,21,22) |
Clé InChI |
WWLPKBBAWLOBCT-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















